Methods of Synthesis
The Experimental Allergic Encephalitogenic Peptide is synthesized primarily through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form peptides. This technique involves:
Molecular Structure
The molecular formula for the Experimental Allergic Encephalitogenic Peptide is , with a calculated molecular weight of 1037.11 g/mol. The sequence of the peptide, represented in one-letter code, is FSWGAEGQR, corresponding to phenylalanine-serine-tryptophan-glycine-alanine-glutamic acid-glycine-glutamine-arginine in three-letter code . This structure plays a critical role in its interaction with immune receptors.
Chemical Reactions Involving the Peptide
The Experimental Allergic Encephalitogenic Peptide primarily participates in immunological reactions rather than classical chemical reactions. Its interactions include:
Mechanism of Action
The mechanism by which the Experimental Allergic Encephalitogenic Peptide operates involves several steps:
Physical and Chemical Properties
Scientific Applications
The Experimental Allergic Encephalitogenic Peptide has several important applications in research:
The Experimental Allergic Encephalitogenic Peptide (human) features a conserved nonapeptide core with the primary amino acid sequence Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Lys (FSWGAEGQK). This sequence represents the minimal structural unit capable of inducing experimental autoimmune encephalomyelitis (EAE) in susceptible animal models [1] [10]. Position-specific analysis reveals that the tryptophan residue at position 3 (Trp³) is indispensable for encephalitogenicity, as its substitution or oxidation abolishes pathogenic activity. The C-terminal lysine (Lys⁹) serves as a critical T-cell receptor (TCR) contact point, while the central glutamic acid (Glu⁶) contributes to MHC class II binding affinity [1] [5]. Synthetic reconstruction of this nonapeptide maintains full encephalitogenic activity, confirming its functional autonomy from the native myelin basic protein (MBP) structure [1].
Table 1: Key Residues in the Human Encephalitogenic Nonapeptide Core
Position | Amino Acid | Functional Role | Consequence of Modification |
---|---|---|---|
1 | Phe (F) | Hydrophobic anchor | Reduced MHC binding |
3 | Trp (W) | TCR recognition core | Complete loss of pathogenicity |
6 | Glu (E) | MHC class II binding | Altered immune reactivity |
9 | Lys (K) | TCR contact & epitope stability | Abolished encephalitogenicity |
The C-terminal lysine (Lys⁹) governs epitope recognition through dual mechanisms: (1) Stabilizing peptide-MHC complexes via ionic interactions with MHC binding pockets, and (2) Direct engagement with complementary TCR regions. Experimental evidence demonstrates that truncation or substitution of Lys⁹ eliminates encephalitogenicity despite preserved cellular immunity to the native protein [1]. In guinea pig models, immunization with Lys⁹-deficient analogues (e.g., FSWGAEGQ-) induced T-cell responses against the immunizing peptide but failed to trigger EAE or generate cross-reactivity with full-length MBP [1] [5]. This dissociation highlights Lys⁹ as a specificity gatekeeper for pathogenic T-cell activation rather than general immunogenicity. Molecular dynamics simulations suggest Lys⁹ stabilizes a β-turn conformation essential for TCR recognition [5].
Pathogenicity is exquisitely sensitive to structural modifications:
Table 2: Pathogenicity of Structurally Modified Analogues
Modification | Example Sequence | Encephalitogenicity | Cellular Immunity |
---|---|---|---|
Native nonapeptide | FSWGAEGQK | ++++ | ++++ |
Truncated (Lys⁹ deletion) | FSWGAEGQ- | - | ++ |
Trp³ substitution | FSA⁴GAEGQK | - | + |
Acetylated N-terminus | Ac-FSWGAEGQK | +++++ | +++++ |
Oxidized (Met²¹) | -[Met(O)]²¹- | - | +++ |
The nonapeptide exhibits distinct immunological behavior compared to native MBP isoforms:
Table 3: Encephalitogenic Peptides Across Species
Species | Protein Source | Encephalitogenic Sequence | Position in MBP |
---|---|---|---|
Human | MBP | FSWGAEGQK | 83-91 |
Bovine | MBP | FKLEGGRDSSGSPM | C-terminal |
Guinea pig | MBP | YGSLPQKSQRTQDENPV | 68-88 |
Rabbit | MBP | Unknown (within 1-44) | 15-31 |
Compound Names in Article
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: